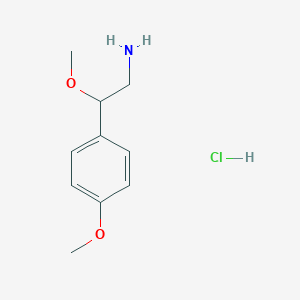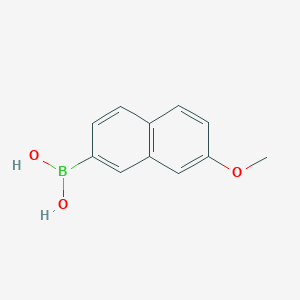
(1-Bromo-3,3,3-trifluoropropyl)benzene
Overview
Description
(1-Bromo-3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a halogenated derivative of benzene, characterized by the presence of a bromine atom and three fluorine atoms attached to a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-3,3,3-trifluoropropyl)benzene typically involves the bromination of 3,3,3-trifluoropropylbenzene. One common method includes the reaction of 3,3,3-trifluoropropylbenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the propyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylbenzene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 3,3,3-trifluoropropylphenol, 3,3,3-trifluoropropylamine, etc.
Reduction: Formation of 3,3,3-trifluoropropylbenzene.
Oxidation: Formation of 3,3,3-trifluoropropylbenzoic acid or 3,3,3-trifluoropropylbenzaldehyde.
Scientific Research Applications
(1-Bromo-3,3,3-trifluoropropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1-Bromo-3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoropropyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions, which can be exploited in synthetic chemistry and drug design.
Comparison with Similar Compounds
3-Bromobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a trifluoropropyl group.
(3,3,3-Trifluoropropyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which imparts different electronic properties compared to the trifluoropropyl group.
Uniqueness: (1-Bromo-3,3,3-trifluoropropyl)benzene is unique due to the presence of both bromine and trifluoropropyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.
Properties
IUPAC Name |
(1-bromo-3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKUFAYXLNQFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705822 | |
| Record name | (1-Bromo-3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-20-8 | |
| Record name | (1-Bromo-3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)
![7-Chloro-10-methyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-one](/img/structure/B1655050.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1655051.png)
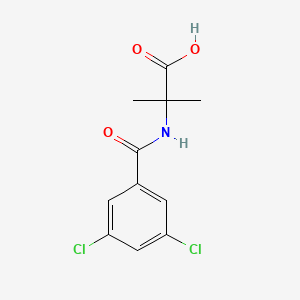
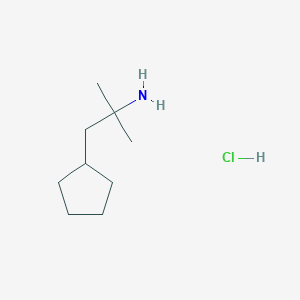
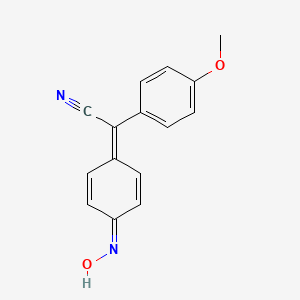
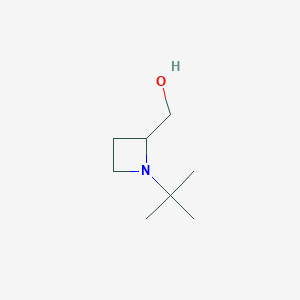

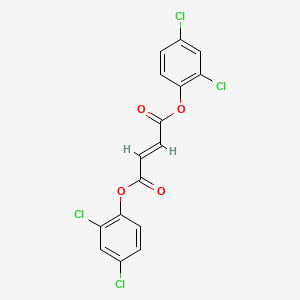
![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
